![molecular formula C18H10BrN3O2S B4554591 2-(2-Bromobenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 463366-89-4](/img/structure/B4554591.png)
2-(2-Bromobenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Overview
Description
2-(2-Bromobenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazines. This compound is characterized by its unique structure, which includes a bromobenzylidene group and a phenyl group attached to a thiazolo[3,2-b][1,2,4]triazine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(2-Bromobenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, which include 2-bromobenzaldehyde and 6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 2-bromobenzaldehyde and 6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione. This reaction is typically carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Purification: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification using recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2-(2-Bromobenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be reduced to the corresponding benzyl alcohol derivative using reducing agents like sodium borohydride.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Bromobenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers are investigating its effects on various biological targets.
Medicine: Due to its potential biological activities, the compound is being studied for its therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Interacting with DNA: The compound may intercalate into DNA, disrupting the replication and transcription processes.
Modulating Receptor Activity: It can interact with cellular receptors, modulating their activity and affecting signal transduction pathways.
Comparison with Similar Compounds
2-(2-Bromobenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can be compared with other similar compounds, such as:
2-(2-Bromobenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione: This compound has a methyl group instead of a phenyl group, which may affect its chemical and biological properties.
2-(2-Bromobenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione: This compound has a similar structure but with different substituents, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2Z)-2-[(2-bromophenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrN3O2S/c19-13-9-5-4-8-12(13)10-14-17(24)22-18(25-14)20-16(23)15(21-22)11-6-2-1-3-7-11/h1-10H/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOHJQSMLNWKAO-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4Br)SC3=NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4Br)/SC3=NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
463366-89-4 | |
Record name | 2-(2-BROMOBENZYLIDENE)-6-PH-7H-(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZINE-3,7(2H)-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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